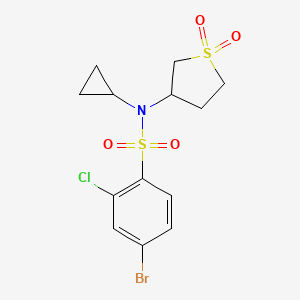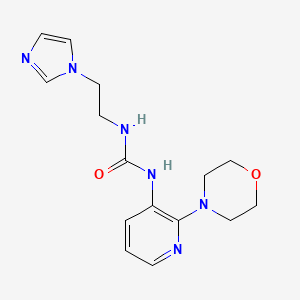
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide, also known as BCS-1, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide compounds, which are known for their therapeutic properties.
Wirkmechanismus
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is believed to exert its effects through the inhibition of certain enzymes, which are involved in various biochemical processes. For example, carbonic anhydrase is an enzyme that plays a critical role in the regulation of acid-base balance in the body, while acetylcholinesterase is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the alteration of cellular signaling pathways. These effects may have implications for the treatment of various diseases, including neurological disorders and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide in lab experiments is its potent inhibitory activity against certain enzymes, which can be useful for studying their role in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide, including the development of more potent and selective inhibitors of specific enzymes, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of this compound in various experimental settings.
Synthesemethoden
The synthesis of 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base. The resulting product is then treated with 1,1-dioxothiolane-3-thiol to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. It has been reported to exhibit potent inhibitory activity against certain enzymes, including carbonic anhydrase and acetylcholinesterase.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO4S2/c14-9-1-4-13(12(15)7-9)22(19,20)16(10-2-3-10)11-5-6-21(17,18)8-11/h1,4,7,10-11H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPJZUKYWCSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCS(=O)(=O)C2)S(=O)(=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)

![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)


![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)
